REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1.[CH3:11][Si](N[Si](C)(C)C)(C)C.[C:20](#N)[CH3:21].Cl.[CH2:24]([O:26][C:27](=[O:29])C)C>[Cl-].[NH4+].O.ClCCl>[CH3:24][O:26][C:27](=[O:29])[C:20]([C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1)([CH3:21])[CH3:11] |f:5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CCO)C=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N[Si](C)(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hours or more
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled water (20 mL)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
to separate layers
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
ADDITION
|
Details
|
And then, Pd(dba)2 (0.29 g), t-Bu3P (0.20 g), ZnF2 (1.28 g), methyltrimethylsilyl dimethylketene acetal (2.2 g) and DMF (50 mL) were added
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 80° C. for 18 hours
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
to separate layers
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
purified
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)(C)C1=CC=C(C=C1)CCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |